molecular formula C18H21ClN4O3S2 B2451634 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 868976-87-8

2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2451634
CAS RN: 868976-87-8
M. Wt: 440.96
InChI Key: FZVULMPHMLVBCS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Thiadiazole derivatives, including those with acetamide moieties, have been synthesized and evaluated for various biological activities, notably anticancer properties. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated significant anticancer activity against melanoma-type cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Hamama et al., 2013).

Synthesis and Chemical Properties

The synthesis of thiadiazole derivatives often involves innovative methodologies to create compounds with potential biological activities. An example includes the synthesis of 2-iminothiazolidine-4-ones containing a 1,3,4-thiadiazole moiety, showcasing advanced synthetic techniques that could be applied to the synthesis of the queried compound (Lelyukh et al., 2023).

Antioxidant Properties

Compounds with a thiadiazole core have also been investigated for their antioxidant properties, an area of research that contributes to understanding the broader chemical and pharmacological potential of these molecules. For instance, novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides exhibited notable antioxidant activity, suggesting the relevance of thiadiazole derivatives in combating oxidative stress (Lelyukh et al., 2021).

Structural Analysis

The detailed structural analysis of thiadiazole derivatives, including intermolecular interactions and crystallography, contributes to the understanding of their chemical behavior and potential interactions with biological targets. Studies such as the structural elucidation of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provide valuable insights into the molecular geometry and interactions critical for biological activity (Boechat et al., 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c19-12-6-8-14(9-7-12)26-10-15(24)21-17-22-23-18(28-17)27-11-16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVULMPHMLVBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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